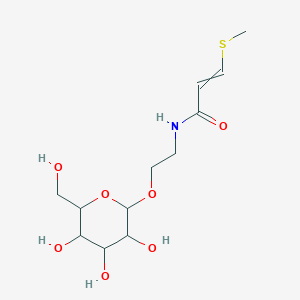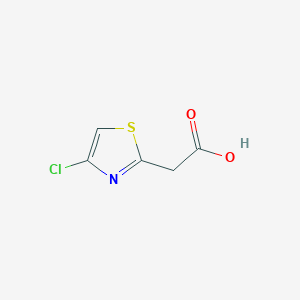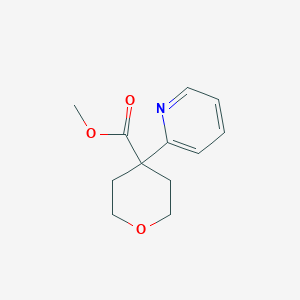
(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol
Übersicht
Beschreibung
(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol is a chiral compound that is of interest due to its potential as a building block in the synthesis of various pharmaceuticals. The presence of the Cbz (carbobenzyloxy) protecting group is significant as it is commonly used in peptide synthesis to protect amines. The compound's pyrrolidine ring is a common motif in many biologically active molecules, particularly in the realm of adrenergic receptor agonists .
Synthesis Analysis
The synthesis of related N-Cbz protected compounds has been demonstrated through various methods. For instance, the Rh(III)-catalyzed C-H amidation using aroyloxycarbamates has been reported to give access to valuable N-Boc, Fmoc, and Cbz protected arylamines . Although not directly synthesizing (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol, this method could potentially be adapted for its synthesis due to the broad functional group tolerance of the reaction. Additionally, the absolute configuration of similar compounds has been determined using vibrational circular dichroism, which is crucial for ensuring the desired stereochemistry in the final product .
Molecular Structure Analysis
The molecular structure of compounds similar to (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol has been analyzed using techniques such as X-ray diffraction. This is exemplified by the determination of the absolute configuration of enantiomers of N-CBZ-3-fluoropyrrolidine-3-methanol, which shares the pyrrolidine core and Cbz protecting group . Such structural analyses are essential for confirming the stereochemistry of chiral compounds, which is a key factor in their biological activity.
Chemical Reactions Analysis
The chemical reactivity of (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol would likely be influenced by the presence of the Cbz group and the pyrrolidine ring. The Cbz group can be removed under hydrogenolysis conditions, which would then free the amine for further reactions. The pyrrolidine ring could undergo various ring-opening reactions or be functionalized at different positions depending on the synthetic route chosen. The CpRu-catalyzed dehydrative intramolecular N-allylation approach is an example of a reaction that could be used to synthesize pyrrolidine derivatives with various N-substitutions, including Cbz .
Physical and Chemical Properties Analysis
The physical and chemical properties of (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol would be influenced by its functional groups. The Cbz group is bulky and hydrophobic, which could affect the solubility of the compound in various solvents. The pyrrolidine ring is a secondary amine, which could engage in hydrogen bonding and influence the compound's boiling point and melting point. The chiral center at the 2-position of the propanol moiety would also contribute to the compound's optical activity, which can be analyzed using techniques such as vibrational circular dichroism .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
Acyclic Nucleoside and Nucleotide Analogues : Nonracemic amino alcohols derived from amino acids, including compounds related to (R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol, have been used to assemble acyclic nucleoside and nucleotide analogues. These compounds play a role in controlling absolute stereochemistry in the synthesis of antiviral agents (Jeffery, Kim, & Wiemer, 2000).
Enantioselective Synthesis : The compound has been involved in the enantioselective synthesis of various N-heterocycles, which are crucial in the development of natural product synthesis. This includes the use of various N-substitutions like Boc, Cbz, and others, facilitating further manipulations (Seki, Tanaka, & Kitamura, 2012).
Organocatalysis : It has been used in the preparation of organocatalysts, specifically R-phenylglycine derivatives, for asymmetric Michael addition in organic synthesis (Naziroğlu & Sirit, 2012).
Chemical Transformation and Catalysis
Catalytic Activities : The compound has been studied in transformations over various oxide catalysts. Its reactions have helped understand the acid-base characteristics of these catalysts (Aramendía et al., 1999).
Photocatalytic Dehydrogenation : It has been used in the photocatalytic dehydrogenation processes, which are significant in the field of catalytic chemistry (Arakawa & Sugi, 1981).
Stereochemistry and Structural Analysis
Determination of Absolute Configuration : Its enantiomers have been analyzed for their absolute configuration using techniques like vibrational circular dichroism, demonstrating its importance in stereochemical studies (Procopiou et al., 2016).
Structural Studies in Heterocycles : The compound has been used in structural studies of various heterocyclic compounds, highlighting its role in understanding molecular conformation and configuration (Kriven’ko et al., 1985).
Eigenschaften
IUPAC Name |
benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,18)13-8-9-16(10-13)14(17)19-11-12-6-4-3-5-7-12/h3-7,13,18H,8-11H2,1-2H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVILADHIQHZJD-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10849442 | |
| Record name | Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(N-Cbz-3-pyrrolidinyl)-2-propanol | |
CAS RN |
1417789-56-0, 402927-96-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-(1-hydroxy-1-methylethyl)-, phenylmethyl ester, (3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417789-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3R)-3-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10849442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027790.png)


![4,4-Difluoro-1-[(3-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027794.png)
![5-(4-Chlorophenyl)-1-ethyl-4-[3-[4-[4-[[4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylamino]phenyl]piperazin-1-yl]phenyl]-2-methylpyrrole-3-carboxylic acid](/img/structure/B3027795.png)
![(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B3027796.png)
![6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate](/img/structure/B3027797.png)


